molecular formula C22H36O2 B13881032 (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl acetate

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl acetate

Cat. No.: B13881032
M. Wt: 332.5 g/mol
InChI Key: RKNFFTAYULCRTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl] acetate is a chemical compound derived from arachidonic acid, a polyunsaturated omega-6 fatty acid. This compound is known for its significant role in various biological processes, including inflammation and cell signaling. It is commonly found in the phospholipids of cell membranes and is a precursor to various bioactive lipid mediators.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl] acetate typically involves the esterification of arachidonic acid. The process begins with the extraction of arachidonic acid from natural sources, such as animal tissues or microbial fermentation. The extracted arachidonic acid is then subjected to esterification using acetic anhydride in the presence of a catalyst like sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl] acetate follows a similar process but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound with minimal impurities. The scalability of the process allows for the production of large quantities required for various applications.

Chemical Reactions Analysis

Types of Reactions

[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl] acetate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of hydroperoxides and other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: Various functional groups can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include molecular oxygen, hydrogen peroxide, and various oxidizing agents like potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under controlled conditions to introduce new functional groups.

Major Products Formed

    Oxidation: Hydroperoxides, epoxides, and hydroxylated derivatives.

    Reduction: Saturated fatty acid derivatives.

    Substitution: Halogenated, alkylated, and acylated derivatives.

Scientific Research Applications

[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl] acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Plays a crucial role in cell signaling pathways and is used in studies related to inflammation and immune response.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cardiovascular disorders, and certain types of cancer.

    Industry: Utilized in the production of bioactive lipids and as an additive in cosmetic and pharmaceutical formulations.

Mechanism of Action

The mechanism of action of [(5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenyl] acetate involves its conversion into various bioactive lipid mediators, such as prostaglandins, leukotrienes, and thromboxanes. These mediators interact with specific receptors on cell surfaces, triggering a cascade of intracellular signaling pathways that regulate inflammation, immune response, and other physiological processes. The compound’s ability to modulate these pathways makes it a valuable target for therapeutic interventions.

Comparison with Similar Compounds

[(5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenyl] acetate is often compared with other polyunsaturated fatty acid derivatives, such as:

    Ethyl (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate: Known for its anti-inflammatory and cardioprotective properties.

    Ethyl (5Z,8Z,11Z,14Z,17E)-icosa-5,8,11,14,17-pentaenoate: Used in the treatment of hypertriglyceridemia and cardiovascular diseases.

The uniqueness of [(5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenyl] acetate lies in its specific role in the biosynthesis of arachidonic acid-derived mediators, which are critical in regulating inflammatory and immune responses.

Properties

IUPAC Name

icosa-5,8,11,14-tetraenyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22(2)23/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNFFTAYULCRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.